molecular formula C8H9NO4S B044520 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate CAS No. 112595-66-1

2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate

Cat. No. B044520
M. Wt: 215.23 g/mol
InChI Key: JTNYBEXNIHETSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate, also known as DMTD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Mechanism Of Action

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate is not fully understood, but it is believed to act as a pro-oxidant, generating reactive oxygen species (ROS) in cells. These ROS can then induce oxidative stress, leading to cell death. 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. In addition, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to protect against radiation-induced damage in cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate in lab experiments is its potential as a pro-oxidant and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.

Future Directions

There are several potential future directions for research on 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate. One area of interest is its potential as a radioprotective agent, as studies have shown that it can protect against radiation-induced damage in cells. Another area of interest is its potential as an antitumor agent, as studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate and its potential applications in scientific research.

Synthesis Methods

2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate can be synthesized using a variety of methods, including the reaction of 2,3-diaminobutyric acid with thionyl chloride, followed by the addition of 2,2-dimethylmalonic acid and subsequent cyclization. Another method involves the reaction of 2,3-diaminobutyric acid with 2,2-dimethylmalonic acid in the presence of a dehydrating agent, such as phosphorus pentoxide.

Scientific Research Applications

2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential biological activity, including its ability to act as a pro-oxidant and induce oxidative stress in cells. It has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential as a radioprotective agent, with studies showing that it can protect against radiation-induced damage in cells.

properties

CAS RN

112595-66-1

Product Name

2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

6,6-dimethyl-1,4-thiazine-2,5-dicarboxylic acid

InChI

InChI=1S/C8H9NO4S/c1-8(2)5(7(12)13)9-3-4(14-8)6(10)11/h3H,1-2H3,(H,10,11)(H,12,13)

InChI Key

JTNYBEXNIHETSP-UHFFFAOYSA-N

SMILES

CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C

Canonical SMILES

CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C

Other CAS RN

112595-66-1

synonyms

2,3-dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate
DHDM-thiazine

Origin of Product

United States

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